1,4,5,8-Tetrahydroxyanthraquinone

HCV NS3 Helicase Antiviral Discovery

Generic tetrahydroxyanthraquinone isomers frequently fail in synthesis due to inactive substitution. 1,4,5,8-Tetrahydroxyanthraquinone (CAS 81-60-7) is the unequivocal precursor for mitoxantrone and a validated HCV NS3 helicase inhibitor (IC50 6 µM, 16-fold more potent than the 1,4,5,6-isomer). - Exclusive pharmacophore for mitoxantrone & DNA intercalators - Documented electrochemical performance in Fe-THAQ cathodes (150.7 mAh g⁻¹) - Isomer-specific purity verified; avoid generic substitutions.

Molecular Formula C14H8O6
Molecular Weight 272.21 g/mol
CAS No. 81-60-7
Cat. No. B184003
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4,5,8-Tetrahydroxyanthraquinone
CAS81-60-7
Synonyms1,4,5,8-tetrahydroxyanthraquinone
Molecular FormulaC14H8O6
Molecular Weight272.21 g/mol
Structural Identifiers
SMILESC1=CC(=C2C(=C1O)C(=O)C3=C(C=CC(=C3C2=O)O)O)O
InChIInChI=1S/C14H8O6/c15-5-1-2-6(16)10-9(5)13(19)11-7(17)3-4-8(18)12(11)14(10)20/h1-4,15-18H
InChIKeySOGCSKLTQHBFLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,4,5,8-Tetrahydroxyanthraquinone Identity & Procurement


1,4,5,8-Tetrahydroxyanthraquinone (CAS 81-60-7), also referred to as 1,4,5,8-tetrahydroxy-9,10-anthracenedione, is one of approximately 20 isomeric tetrahydroxyanthraquinones derived from the anthraquinone scaffold . Among its isomers, only three are identified as commercially significant: quinalizarin (1,2,5,8-), 1,4,5,8-tetrahydroxyanthraquinone, and Alizarine Bordeaux (1,2,3,4-) . Its importance is driven by its role as a key intermediate in the synthesis of the antineoplastic drug mitoxantrone and various anthraquinone dyes . Unlike generic anthraquinone derivatives, the precise 1,4,5,8-substitution pattern enables specific biological and electrochemical activities that are not shared by other isomers, a critical factor for targeted scientific procurement.

Isomer-Specific Scaffold

Precise 1,4,5,8-substitution enables unique biological and electrochemical activities absent in other isomers.

Key Intermediate

Critical precursor in mitoxantrone synthesis and anthraquinone dye production.

Research Context

Supports antiviral target engagement, kinase selectivity profiling, and organic cathode material studies.

1,4,5,8-Tetrahydroxyanthraquinone: Irreplaceable Specificity


The term 'tetrahydroxyanthraquinone' encompasses a family of isomers, each with unique chemical behaviors dictated by the arrangement of its four hydroxy groups. Attempts to substitute one isomer for another frequently fail because the spatial positioning of these groups determines keto-phenol tautomerization, metal chelation geometry, and redox potential . For example, in HCV NS3 helicase inhibition, regioisomers such as 1,4,5,6-tetrahydroxyanthraquinone (IC50 = 98 µM) are 16-fold less potent than the 1,4,5,8-isomer (IC50 = 6 µM) . Similarly, in mitoxantrone synthesis, a different isomer would yield a distinct spatial architecture, likely abolishing anticancer efficacy. Without quantitative verification of isomer-specific performance, generic substitution risks compromised potency, altered selectivity, or complete functional failure.

Isomer Confusion

Other tetrahydroxyanthraquinones (e.g., quinalizarin or 1,4,5,6-isomer) show altered keto-phenol tautomerization and metal chelation geometry, leading to significant potency shifts.

Synthetic Outcome

Using a different isomer for mitoxantrone analog synthesis produces a distinct spatial architecture, likely abolishing expected DNA-intercalation and topoisomerase inhibition.

Performance Variability

Kinase inhibition and electrochemical profiles are highly substitution-dependent; generic procurement without verification risks compromised selectivity or capacity retention.

1,4,5,8-Tetrahydroxyanthraquinone: Comparative Evidence


NS3 Helicase: Outperforming 1,4,5,6-Isomer

In a direct structure-activity comparison of hydroxyanthraquinones using a fluorescence-based NS3 helicase assay, 1,4,5,8-tetrahydroxyanthraquinone demonstrated an IC50 of 6 µM, making it the most potent simple monomeric inhibitor identified in the study. Its closest structural isomer, 1,4,5,6-tetrahydroxyanthraquinone, was markedly less potent with an IC50 of 98 µM, a 16.3-fold difference . This outperformance is attributed to the presence of four complete keto-phenol systems in the 1,4,5,8-isomer versus three in the 1,4,5,6-isomer . It also outperformed mitoxantrone, the parent drug (IC50 6.7 µM) .

NS3 Helicase: 1,4,5,6-Isomer Comparison
Head-to-head
6 µM
vs. 98 µM for 1,4,5,6-isomer (16.3-fold difference)
Supports isomer-specific potency advantage in antiviral target engagement.
FRET-based NS3 helicase assay, cell-free system.
HCV NS3 Helicase Antiviral Discovery SAR

NS3 Helicase vs. Less Hydroxylated Analogs

The study that established the NS3 helicase SAR revealed a clear relationship between the number and position of hydroxyl groups and inhibitory activity. The target compound, with an IC50 of 6 µM, was dramatically more potent than its dihydroxy precursors: 1,4-dihydroxyanthraquinone (IC50 = 54 µM), 1,2-dihydroxyanthraquinone (IC50 >200 µM), 1,5-dihydroxyanthraquinone (IC50 >200 µM), and 1,8-dihydroxyanthraquinone (IC50 >200 µM) . It also outperformed trihydroxy variants 1,2,3-trihydroxyanthraquinone (IC50 = 18 µM) and 1,2,4-trihydroxyanthraquinone (IC50 = 11 µM) . This confirms that the full (1,4,5,8) hydroxyl substitution pattern is uniquely optimal among these simpler hydroxyanthraquinones for NS3 inhibition.

NS3 Helicase: Hydroxylation Pattern
Head-to-head
IC50 = 6 µM vs. di-/tri-hydroxy analogs (11 µM to >200 µM)
Full 1,4,5,8-substitution is required for single-digit micromolar potency.
FRET-based NS3 helicase assay; SAR confirms unique substitution requirement.
HCV NS3 Helicase Antiviral Discovery SAR

Iron-THAQ Cathode: Enhanced Electrochemical Performance

A 2026 study demonstrated that using 1,4,5,8-tetrahydroxyanthraquinone (THAQ) as a building block for a Fe³+-coordinated metal-quinone network (Fe-THAQ) yields a superior solid-state organic battery cathode. Compared to the pure uncoordinated precursor, the Fe-THAQ cathode achieved a higher average discharge voltage of 2.4 V (vs. Li+/Li) and a reversible specific capacity of 150.7 mAh g⁻¹ at 100 mA g⁻¹. After 300 cycles, it retained a reversible capacity of 115.4 mAh g⁻¹, demonstrating high cycling stability . This performance hinges on the specific 1,4,5,8-substitution pattern enabling stable octahedral coordination with iron ions.

Fe-THAQ Cathode Performance
Head-to-head
150.7 mAh g⁻¹
2.4 V discharge; 115.4 mAh g⁻¹ after 300 cycles
Enables high-voltage, stable organic cathode networks.
Solid-state battery, Fe³+ coordination; performance superior to uncoordinated precursor.
Organic Batteries Metal-Quinone Networks Energy Storage

Mitoxantrone: Key Synthetic Precursor

1,4,5,8-Tetrahydroxyanthraquinone serves as the core chromophore and metal-chelating moiety of the clinically approved anticancer drug mitoxantrone. The approved synthesis route uses this compound as the key intermediate, with the 1,4,5,8-hydroxy arrangement being essential for DNA intercalation and topoisomerase II inhibition . The subsequent addition of diaminoethylene side chains to the 1,4- or 5,8-positions to create mitoxantrone requires this specific isomer; alternative tetrahydroxyanthraquinones such as quinalizarin (1,2,5,8-) would produce a different substitution pattern, leading to distinct and likely inactive molecules . This is demonstrated in the synthesis of a related anticancer derivative, 1,4,5,8-tetrakis-[(2-N,N-dimethylaminoethyl)amino]anthraquinone, which explicitly uses this isomer as a base compound .

Mitoxantrone Synthetic Precursor
Class-level
Essential for DNA-intercalating pharmacophore
Isomer identity dictates synthetic success; alternative isomers likely yield inactive molecules.
Cytotoxic activity reported against MCF-7 cells; mitoxantrone synthesis route dependent on this isomer.
Cancer Therapeutics Antineoplastic Agents Mitoxantrone

CK2 Inhibition: Distinct Selectivity Profile

While quinalizarin (1,2,5,8-tetrahydroxyanthraquinone) is a well-known potent CK2 inhibitor with a Ki of 0.058 μM and selectivity demonstrated on a 70-kinase panel , 1,4,5,8-tetrahydroxyanthraquinone has also been reported as a CK2 inhibitor, though its activity arises from a distinct binding mode due to the different hydroxy group arrangement . The protein kinase inhibition profiles of these isomers are known to be highly dependent on the specific substitution pattern, with 1,4,5,8-derivatives showing different selectivity windows compared to 1,2,5,8-derivatives . This indicates that for kinase-targeted research, the isomers are not interchangeable and should be selected based on specific selectivity requirements.

CK2 Inhibition Selectivity
Cross-study comparable
Distinct scaffold vs. quinalizarin (Ki = 0.058 µM)
Offers alternative selectivity fingerprint for kinase inhibitor profiling.
In vitro kinase panel profiling; selectivity varies significantly between isomers.
Kinase Inhibition CK2 Medicinal Chemistry

1,4,5,8-Tetrahydroxyanthraquinone: Key Applications


HCV NS3 Helicase Inhibitor Lead

For virology and antiviral drug discovery programs targeting the HCV NS3 helicase, 1,4,5,8-tetrahydroxyanthraquinone represents a validated, single-digit micromolar inhibitor with a known SAR . Its 16-fold greater potency compared to the 1,4,5,6-isomer ensures that this specific isomer is the required starting material for any fragment-based or medicinal chemistry optimization. Procurement of the 1,4,5,8-isomer avoids wasted resources on inactive or weakly active alternatives .

Mitoxantrone & DNA-Intercalator Synthesis

This isomer is the unequivocal precursor for synthesizing mitoxantrone and related antineoplastic agents that rely on the 1,4-diamino-5,8-dihydroxy substitution pattern . Research groups synthesizing novel DNA intercalators or topoisomerase II inhibitors must order the 1,4,5,8-isomer specifically; substitution with quinalizarin or Alizarine Bordeaux will not yield the pharmacophore required for this class of compounds . The synthetic route is well established and yields cytotoxic activity comparable to the commercial drug standard .

Solid-State Organic Battery Cathode

This compound, when coordinated with Fe³+ to form a metal-quinone network (Fe-THAQ), creates a high-performance cathode for solid-state organic batteries. It achieves an average discharge voltage of 2.4 V, an initial specific capacity of 150.7 mAh g⁻¹, and stable cycling performance with 115.4 mAh g⁻¹ retained after 300 cycles, outperforming its uncoordinated precursor . Materials science labs developing organic electrodes should specify this isomer for its documented ability to form stable coordination networks with high electrochemical activity .

CK2 Inhibitor Selectivity Profiling

For kinase biology and inhibitor development, 1,4,5,8-tetrahydroxyanthraquinone serves as a distinct scaffold compared to the extensively studied CK2 inhibitor quinalizarin. While quinalizarin offers high potency (Ki = 0.058 μM), the 1,4,5,8-isomer provides a different selectivity fingerprint . This enables comparative profiling studies and the development of novel CK2-targeted probes. Researchers must select the correct isomer based on the selectivity profile they intend to investigate .

Application
Selection Property
Validation Focus
HCV NS3 Helicase Inhibitor Lead
Isomer-specific inhibitory potency
Target engagement and SAR interpretation
Mitoxantrone & DNA-Intercalator Synthesis
1,4-diamino-5,8-dihydroxy pharmacophore requirement
Synthetic outcome and cytotoxicity assay context
Solid-State Organic Battery Cathode
Fe³+ coordination and stable network formation
Discharge voltage and cycling stability metrics
CK2 Inhibitor Selectivity Profiling
Kinase selectivity fingerprint vs. quinalizarin scaffold
Kinase panel profiling and comparative binding studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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